O-Desmethylquinidine

Description

Historical Context and Chemical Classification

The discovery and characterization of this compound traces its origins to the broader historical context of cinchona alkaloid research, which began with the European discovery of cinchona bark in the 17th century. The cinchona tree, indigenous to South America, was historically sought after for its medicinal properties, with its bark containing multiple alkaloids including cinchonine, cinchonidine, quinine, quinidine, and quinamine. The systematic study of quinidine metabolism led to the identification of this compound as a primary metabolite, first characterized through demethylation reactions using boron tribromide in dichloromethane at extremely low temperatures.

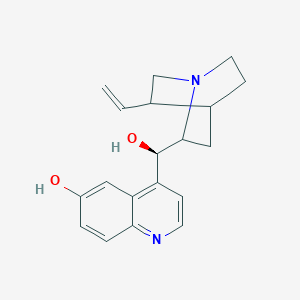

This compound belongs to the chemical classification of cinchona alkaloids, specifically categorized as a quinoline derivative with a quinuclidine ring system. The compound exhibits the molecular formula C19H22N2O2 with a molecular weight of 310.4 g/mol, representing a loss of a methyl group compared to its parent compound quinidine. Structurally, it maintains the characteristic quinuclidine bicyclic system connected to a quinoline ring, but features a hydroxyl group at the 6' position instead of the methoxy group found in quinidine. This structural modification significantly impacts its physicochemical properties, particularly its polarity and water solubility, which contribute to its distinct pharmacokinetic profile.

The compound's stereochemistry is precisely defined with the IUPAC designation (3alpha,9S)-cinchonan-6',9-diol, indicating specific spatial arrangements of its functional groups. The absolute configuration plays a crucial role in its biological activity, as evidenced by its maintained antiarrhythmic properties despite the structural modification. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to fully characterize its structural features and confirm its identity as a genuine metabolite of quinidine metabolism.

Position within Cinchona Alkaloid Family

This compound occupies a unique position within the extensive cinchona alkaloid family, serving as both a natural product found in cinchona species and a significant metabolite of quinidine. The cinchona alkaloid family encompasses a diverse group of compounds extracted from various species of Cinchona, with the four primary alkaloids being quinine, quinidine, cinchonine, and cinchonidine. Within this classification system, this compound represents a secondary metabolite that bridges the gap between naturally occurring alkaloids and synthetic derivatives developed for pharmaceutical applications.

The structural relationships within the cinchona alkaloid family reveal fascinating biochemical connections. This compound shares the fundamental quinuclidine-quinoline scaffold with other family members but is distinguished by its specific hydroxylation pattern. This compound has been reported to occur naturally in Cinchona calisaya, suggesting that demethylation reactions may occur as part of the plant's secondary metabolism. The presence of both natural occurrence and metabolic formation pathways indicates the compound's significance in the broader context of cinchona alkaloid biochemistry.

Recent research has expanded the understanding of cinchona alkaloid diversity through the synthesis of novel derivatives, including 6'-amino-cinchonine and 6'-amino-cinchonidine, which incorporate primary amino functions in the quinolinic ring system. These developments demonstrate the ongoing evolution of the cinchona alkaloid family and highlight this compound's role as a key intermediate in structure-activity relationship studies. The compound's position as both a natural product and a metabolite makes it particularly valuable for understanding the biochemical transformations that occur within this alkaloid family.

Significance in Pharmaceutical Research

The pharmaceutical significance of this compound extends across multiple therapeutic areas, with particular prominence in cardiovascular medicine and antimalarial research. Comparative pharmacokinetic studies have demonstrated that while this compound maintains equivalent antiarrhythmic potency to quinidine, it exhibits significantly reduced acute toxicity, making it an attractive candidate for therapeutic development. The compound's enhanced safety profile stems from its altered pharmacokinetic properties, including different distribution patterns and elimination characteristics compared to its parent compound.

Clinical research has revealed that this compound possesses approximately half the antiarrhythmic activity of quinidine, yet this metabolite contributes meaningfully to the overall therapeutic effects observed during quinidine administration. The compound's formation through cytochrome P450-mediated metabolism, primarily via CYP3A4, represents a significant pathway in quinidine biotransformation, accounting for a substantial portion of the parent drug's elimination. Understanding this metabolic pathway has important implications for drug-drug interactions and individual variations in quinidine therapy effectiveness.

The development of this compound as a potential standalone therapeutic agent has been explored through various synthetic approaches and formulation strategies. Research has focused on optimizing its synthesis, developing analytical methods for its quantification, and evaluating its therapeutic potential in various disease models. The compound's availability through specialized chemical suppliers indicates its growing importance in research applications and potential pharmaceutical development. Current investigations continue to explore its role in combination therapies and its potential advantages over existing antiarrhythmic agents.

Nomenclature and Synonyms

The nomenclature of this compound reflects both its structural characteristics and historical development within pharmaceutical chemistry. The primary systematic name, this compound, clearly indicates its relationship to quinidine through the removal of a methyl group from the oxygen atom at the 6' position of the quinoline ring. This naming convention follows established pharmaceutical nomenclature practices that emphasize structural modifications from parent compounds.

The compound is known by several alternative names and synonyms, each reflecting different aspects of its chemical identity or historical context. Cupreidine represents one of the most commonly used alternative names, derived from its early identification and characterization studies. Additional synonyms include demethylquinidine, O-demethylquinidine, and 6'-hydroxycinchonine, each providing insight into different structural or functional aspects of the molecule. The designation 6'-hydroxycinchonine emphasizes the hydroxyl functionality that replaces the methoxy group in quinidine, while also acknowledging its relationship to cinchonine within the broader alkaloid family.

The IUPAC systematic naming provides the most precise chemical identification: 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol. This comprehensive name specifies the exact stereochemistry and functional group positions, enabling unambiguous identification for scientific and regulatory purposes. The compound's CAS Registry Number 70877-75-7 serves as the definitive identifier for regulatory and commercial applications. Various chemical databases and suppliers may use additional catalog numbers and designations, but these core identifiers remain consistent across scientific literature and commercial sources.

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4g/mol |

IUPAC Name |

4-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol |

InChI |

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12?,13?,18?,19-/m1/s1 |

InChI Key |

VJFMSYZSFUWQPZ-BXJNULTDSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |

Isomeric SMILES |

C=CC1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |

Synonyms |

6'-hydroxycinchonidine 6'-hydroxycinchonidine dihydrochloride 6'-hydroxycinchonidine monohydrochloride 6'-hydroxycinchonidine, (9S)-isomer cupreidine O-demethylquinidien O-desmethylquinidine |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Antiarrhythmic Properties

O-Desmethylquinidine has been studied for its role as an antiarrhythmic agent. Research indicates that it may contribute to the overall antiarrhythmic effects observed with quinidine administration. A study demonstrated that while quinidine inhibited the metabolism of encainide to its active metabolites, this compound was implicated in modulating cardiac action potentials and sodium channel activity, which are critical for arrhythmia management .

2. Metabolic Studies

In pharmacokinetic studies, this compound showed distinct metabolic pathways compared to its parent compound. For instance, a comparative analysis in rabbits revealed that while quinidine and this compound had similar total body clearance rates, the distribution of this compound was slower, indicating a potential difference in efficacy and safety profiles . This suggests that understanding the metabolism of this compound can help optimize dosing regimens for better therapeutic outcomes.

Therapeutic Potential

1. Cancer Treatment

Recent investigations into the anticancer effects of this compound have shown promising results. In vitro studies indicated that this compound could induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

2. Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against multi-drug resistant bacterial strains, highlighting its potential as an adjunct treatment in infectious diseases.

Case Studies

1. Case Study on Antiarrhythmic Efficacy

A clinical study involving patients with arrhythmias assessed the interaction between encainide and quinidine. Results indicated that while this compound did not significantly alter QRS prolongation during encainide therapy, it enhanced arrhythmia suppression in extensive metabolizers . This finding underscores the importance of genetic factors in drug interactions and efficacy.

2. Case Study on Cancer Therapy

In a controlled trial focusing on breast cancer models, this compound was administered to evaluate its anticancer effects. The results showed significant tumor growth inhibition and apoptosis induction in treated cells, suggesting its potential as a therapeutic agent in oncology.

Data Summary

The following table summarizes key findings from studies involving this compound:

Comparison with Similar Compounds

Table 1: Electrophysiological Effects at 10 µM Concentration

| Compound | Vmax Depression (BCL = 300 ms) | APD90 Prolongation (BCL = 4000 ms) | Early Afterdepolarizations (EADs) |

|---|---|---|---|

| Quinidine | 28% | 32% | Yes |

| Dihydroquinidine | 26% | 34% | Yes |

| This compound | 24% | 28% | Yes |

| 3-Hydroxyquinidine | 22% | 30% | Yes |

| Quinidine-N-oxide | <5%* | 15% | No |

- This compound caused significant Vmax depression (24%) at short BCL and APD90 prolongation (28%) at long BCL, comparable to quinidine and dihydroquinidine .

Mechanism of Frequency-Dependent Blockade

The time constants for onset and recovery from Vmax depression were similar across quinidine and its metabolites, suggesting shared sodium channel-blocking kinetics. However, this compound’s reduced lipophilicity may limit tissue accumulation compared to quinidine .

Comparison with Similar Compounds: CYP2D6 Inhibition

This compound and related compounds were evaluated for CYP2D6 inhibition using yeast and human liver microsomes :

Table 2: CYP2D6 Inhibition Potency (Kᵢ Values)

| Compound | Kᵢ (µM) in Yeast Microsomes | Kᵢ (µM) in Human Liver Microsomes |

|---|---|---|

| Quinidine | 0.027 | 0.035 |

| Dihydroquinidine | 0.013 | 0.019 |

| This compound | 0.43 | 0.89 |

| 3-Hydroxyquinidine | 1.1 | 1.8 |

| Quinidine-N-oxide | 2.3 | 3.5 |

- This compound’s Kᵢ values (0.43–0.89 µM) were 10–30 times higher than quinidine’s (0.027–0.035 µM), indicating weaker CYP2D6 inhibition.

- This reduced potency correlates with structural modifications affecting binding to the enzyme’s active site .

Structural and Physicochemical Comparison

Table 3: Structural and Molecular Properties

| Compound | Key Structural Feature | Molecular Formula | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|

| Quinidine | 6’-Methoxy group on quinoline | C₂₀H₂₄N₂O₂ | 3.1 | 0.12 |

| This compound | 6’-Hydroxy group on quinoline | C₁₉H₂₂N₂O₂ | 2.2 | 0.45 |

| Dihydroquinidine | Saturated C9-C10 bond | C₂₀H₂₆N₂O₂ | 3.0 | 0.15 |

| 3-Hydroxyquinidine | 3-Hydroxy group on quinuclidine | C₂₀H₂₄N₂O₃ | 1.8 | 0.60 |

*Predicted using computational models.

Q & A

Q. What analytical methods are most reliable for confirming the identity and purity of O-Desmethylquinidine in experimental samples?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the experimental mass-to-charge ratio (m/z 311.1753 (M + H)+, theoretical m/z 310.168, error 0.48 ppm) . Pair this with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity, employ HPLC with a photodiode array detector (PDA) and compare retention times to certified reference standards. Always include triplicate runs to ensure reproducibility .

Q. How can researchers design a baseline pharmacokinetic study for this compound in rodent models?

- Methodological Answer : Administer a single dose intravenously and orally to assess bioavailability. Collect blood samples at predefined intervals (e.g., 0, 15, 30, 60, 120 minutes) and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Include control groups receiving vehicle-only treatments to account for matrix effects. Data should be analyzed using non-compartmental modeling .

Q. What are the critical parameters for optimizing this compound extraction from biological matrices?

- Methodological Answer : Adjust pH during liquid-liquid extraction (LLE) to maximize recovery—target a pH of 9–10 to ensure the compound remains un-ionized. Use solid-phase extraction (SPE) cartridges with hydrophilic-lipophilic balance (HLB) sorbents for plasma or tissue homogenates. Validate recovery rates (≥80%) and matrix effects (<15%) using isotopically labeled internal standards .

Advanced Research Questions

Q. How can contradictory findings in this compound’s cytochrome P450 inhibition profiles be resolved?

- Methodological Answer : Cross-validate assays using recombinant human CYP isoforms (e.g., CYP2D6, CYP3A4) under standardized conditions (pH, temperature, cofactors). Perform kinetic studies (Km, Vmax) to differentiate competitive vs. non-competitive inhibition. Consider metabolite interference by incubating this compound with liver microsomes and quantifying residual parent compound via LC-MS .

Q. What experimental strategies are recommended to investigate this compound’s potential off-target effects in neurological systems?

- Methodological Answer : Conduct high-throughput screening against a panel of GPCRs, ion channels, and neurotransmitter transporters. Use patch-clamp electrophysiology for functional validation of hit targets. For in vivo relevance, employ conditional knockout rodent models or siRNA silencing in neuronal cell lines to isolate specific pathways .

Q. How should researchers design a mixed-methods study to explore this compound’s metabolite interactions?

- Methodological Answer : Combine quantitative LC-MS metabolite profiling with qualitative metabolomic pathway analysis (e.g., via KEGG or Reactome databases). For the qualitative component, use semi-structured interviews with domain experts to contextualize unexpected metabolic byproducts. Triangulate data by cross-referencing in vitro enzyme kinetics with in vivo exposure data .

Q. What statistical approaches are optimal for addressing variability in this compound’s dose-response relationships across cell lines?

- Methodological Answer : Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use bootstrapping to estimate confidence intervals for EC50 values. For non-linear responses, fit data to a four-parameter logistic (4PL) curve and compare model fits using Akaike’s information criterion (AIC) .

Q. How can computational methods enhance the understanding of this compound’s binding affinity to serum proteins?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to predict binding sites on human serum albumin (HSA). Validate predictions with surface plasmon resonance (SPR) assays, measuring association/dissociation rates (ka, kd). Correlate in silico binding energies with experimental free energy values (ΔG) from isothermal titration calorimetry (ITC) .

Guidance for Addressing Literature Gaps and Contradictions

Q. What existing gaps in the literature warrant prioritization for this compound research?

- Methodological Answer : Focus on understudied areas such as its stereoselective metabolism (e.g., enantiomer-specific clearance) and long-term stability under physiological conditions. Systematic reviews should highlight discrepancies in reported half-life values across species, proposing standardized protocols for future studies .

Q. How should researchers navigate conflicting reports on this compound’s hepatotoxicity?

- Methodological Answer : Conduct comparative studies using primary human hepatocytes alongside rodent models. Measure biomarkers like ALT, AST, and glutathione depletion. Apply transcriptomic profiling (RNA-seq) to identify toxicity pathways (e.g., oxidative stress, mitochondrial dysfunction) and validate with pathway-specific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.